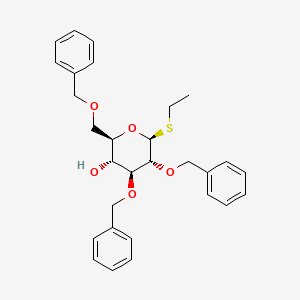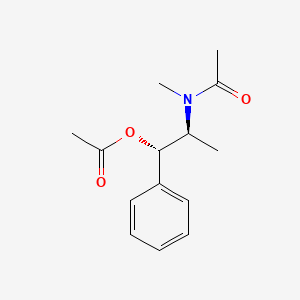
Menthone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthone-d3 is a deuterated form of menthone, a monoterpene with a minty aroma. It is structurally similar to menthol, with a carbonyl group replacing the secondary alcohol group found in menthol. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process typically involves the use of acidified dichromate as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of this compound without significant epimerization to isothis compound.
Industrial Production Methods
In industrial settings, this compound is produced using biocatalytic methods. One such method involves the use of engineered Escherichia coli strains that express specific biosynthetic genes. These strains can convert pulegone-d3 to this compound through a series of enzymatic reactions. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Menthone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound oxide.
Reduction: It can be reduced back to menthol-d3 using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified dichromate or molecular oxygen with solid catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: this compound oxide.
Reduction: Menthol-d3.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
Menthone-d3 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of monoterpenes in biological systems.
Medicine: Investigated for its potential in drug delivery systems due to its ability to penetrate biological membranes.
Mechanism of Action
Menthone-d3 exerts its effects primarily through interactions with biological membranes and proteins. Its carbonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, this compound can modulate the activity of ion channels, such as the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of coolness .
Comparison with Similar Compounds
Menthone-d3 is similar to other monoterpenes like menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:
Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.
Isomenthone: An epimer of menthone with different stereochemistry.
Pulegone: A precursor in the biosynthesis of menthone and menthol, containing a different functional group arrangement.
This compound’s isotopic labeling makes it particularly useful for detailed mechanistic studies and tracing experiments, setting it apart from its non-deuterated counterparts .
Properties
CAS No. |
54244-80-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
157.271 |
IUPAC Name |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
InChI Key |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
SMILES |
CC1CCC(C(=O)C1)C(C)C |
Synonyms |
3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3; 2,6,6-Trideuteriomenthone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
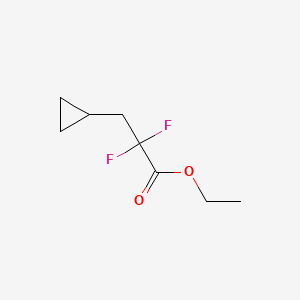
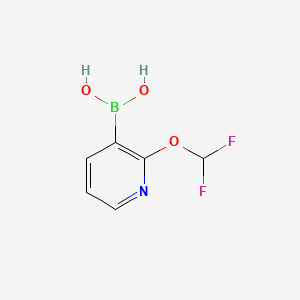
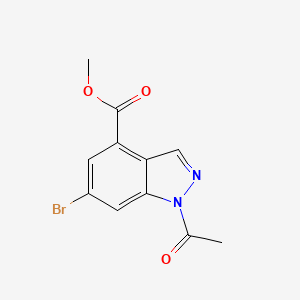

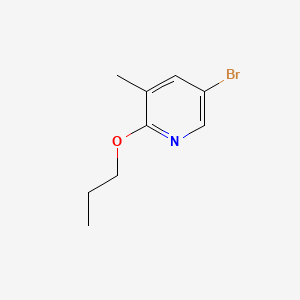

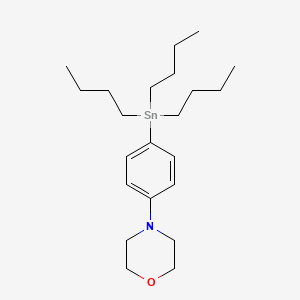
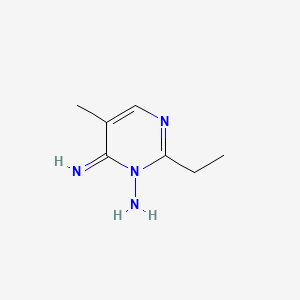
![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)
![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)
